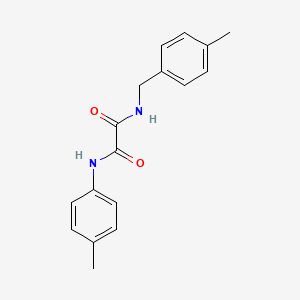
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide, also known as BTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTQ belongs to the class of compounds known as quinolinecarboxamides, which have been shown to possess various biological activities including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as DNA replication, protein synthesis, and cell division. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to interact with various targets such as topoisomerases, tubulin, and histone deacetylases, which are involved in these cellular processes.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Furthermore, it has been demonstrated to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potent antimicrobial and antitumor activity, which makes it a useful tool for studying various diseases. However, one of the limitations of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide is its relatively low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide. One potential area of research is the development of novel derivatives of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide and its potential therapeutic applications in various diseases. Finally, more research is needed to determine the safety and toxicity of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide in vivo, which is essential for its potential clinical use.
Synthesemethoden
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide involves the condensation of 2-phenyl-4-quinolinecarboxaldehyde with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-2-3-13-20-25-26-22(28-20)24-21(27)17-14-19(15-9-5-4-6-10-15)23-18-12-8-7-11-16(17)18/h4-12,14H,2-3,13H2,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFQOTOYOPIEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)

![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)
